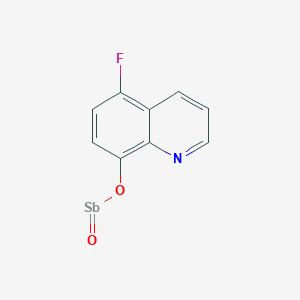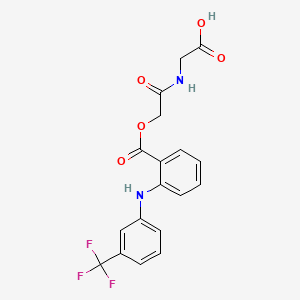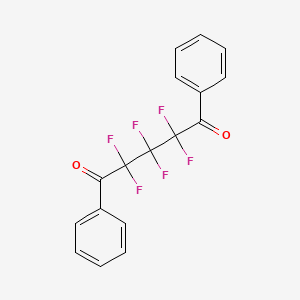
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a hexafluorinated pentane backbone with phenyl groups attached at the 1 and 5 positions, making it a highly fluorinated diketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione typically involves the reaction of hexafluoropentane derivatives with phenyl-containing reagents under controlled conditions. One common method includes the reaction of hexafluoroacetylacetone with phenylmagnesium bromide, followed by oxidation to form the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Wirkmechanismus
The mechanism of action of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. These interactions can affect various biochemical pathways and molecular processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,5,5,5-Hexafluoroacetylacetone: A related compound with similar fluorinated properties but different structural features.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Another fluorinated compound with a different functional group arrangement.
Uniqueness
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is unique due to its combination of phenyl and hexafluorinated groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
2525-83-9 |
|---|---|
Molekularformel |
C17H10F6O2 |
Molekulargewicht |
360.25 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexafluoro-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H10F6O2/c18-15(19,13(24)11-7-3-1-4-8-11)17(22,23)16(20,21)14(25)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
CGVZHKUUFCLZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



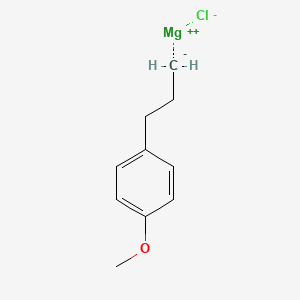
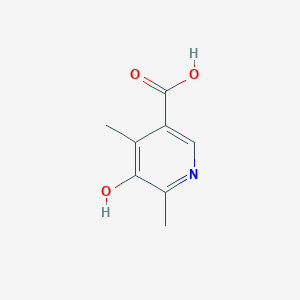
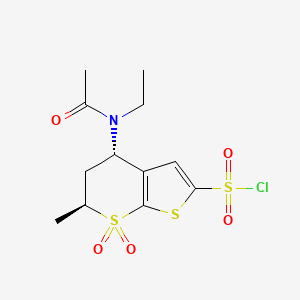



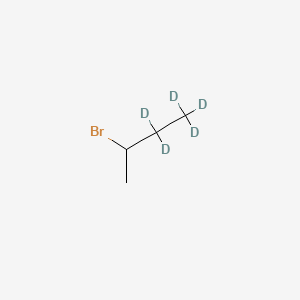
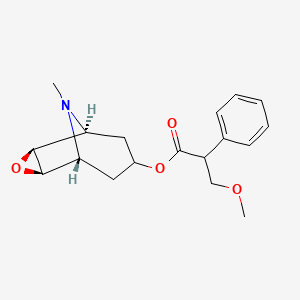
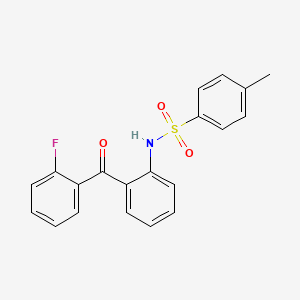
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
